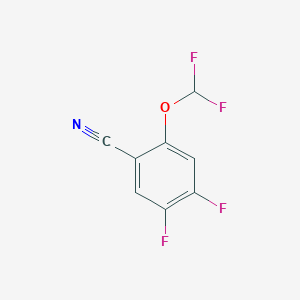

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-

Description

BenchChem offers high-quality Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H3F4NO |

|---|---|

Molecular Weight |

205.11 g/mol |

IUPAC Name |

2-(difluoromethoxy)-4,5-difluorobenzonitrile |

InChI |

InChI=1S/C8H3F4NO/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8H |

InChI Key |

KSRVTQCJDQRRDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)OC(F)F)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related analogues to project its chemical structure, spectroscopic properties, and potential applications. This guide also outlines plausible synthetic routes based on modern organofluorine chemistry, offering a roadmap for its laboratory preparation. The strategic incorporation of the difluoromethoxy group and the fluorine substituents on the benzonitrile scaffold suggests a molecule with unique electronic and conformational properties, making it a compelling candidate for the development of novel pharmaceuticals and advanced materials.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern chemical research, particularly in the fields of drug discovery and materials science. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and biological characteristics.[1] The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, acting as a "lipophilic hydrogen bond donor" and a metabolically stable bioisostere for hydroxyl and methoxy groups.[2][3] When combined with a fluorinated benzonitrile core, as in Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-, the resulting molecule is anticipated to possess a unique confluence of properties, including altered lipophilicity, metabolic stability, and target-binding interactions.[2]

This guide will delve into the projected structural and electronic properties of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-, propose detailed synthetic strategies for its preparation, and explore its potential applications, drawing upon the established roles of its constituent chemical motifs.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is characterized by a benzonitrile core substituted with a difluoromethoxy group at the 2-position and fluorine atoms at the 4- and 5-positions.

Molecular Formula: C₈H₃F₄NO

Molecular Weight: 209.11 g/mol

The presence of multiple fluorine atoms and the difluoromethoxy group is expected to significantly influence the molecule's properties.

Electronic Effects

The fluorine atoms and the difluoromethoxy group are strongly electron-withdrawing, which will impact the electron density of the aromatic ring and the reactivity of the nitrile group. This electron-withdrawing nature can be crucial for modulating the pKa of nearby functional groups in a larger molecule, which is a key consideration in drug design for optimizing solubility and permeability.[2]

Lipophilicity

The difluoromethoxy group is known to increase lipophilicity, a critical factor for cell membrane permeability and bioavailability of drug candidates.[2] The additional fluorine atoms on the aromatic ring will further contribute to this effect. The Hansch hydrophobicity parameter (π) for the -OCHF₂ group is approximately +0.45, indicating its contribution to increased lipophilicity.[2]

Hydrogen Bonding

A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor. The C-H bond in the -OCHF₂ group is polarized by the adjacent fluorine atoms, enabling it to participate in hydrogen bonding interactions with biological targets. This property allows it to serve as a bioisosteric replacement for traditional hydrogen bond donors like hydroxyl or amide groups, while offering improved metabolic stability.[3]

Metabolic Stability

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic degradation.[1] The replacement of a metabolically susceptible methoxy group with a difluoromethoxy group is a common strategy in medicinal chemistry to enhance a drug's half-life.[2]

A summary of the predicted physicochemical properties is presented in Table 1.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₃F₄NO | Based on chemical structure |

| Molecular Weight | 209.11 g/mol | Calculated from molecular formula |

| Lipophilicity (LogP) | Moderately high | Contribution from -OCHF₂ and fluorine atoms |

| Hydrogen Bonding | Hydrogen bond donor | Property of the -OCHF₂ group |

| Metabolic Stability | High | Presence of multiple C-F bonds |

| Electronic Nature | Electron-deficient aromatic ring | Strong electron-withdrawing substituents |

Table 1: Predicted Physicochemical Properties of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-

Proposed Synthetic Strategies

The synthesis of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- can be approached through several modern synthetic methodologies. The key challenge lies in the selective introduction of the difluoromethoxy group. Two plausible retrosynthetic pathways are outlined below.

Caption: Retrosynthetic analysis of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-.

Synthesis via O-Difluoromethylation of a Phenolic Precursor

A common and effective method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol.[2]

Workflow:

Caption: Synthetic workflow via O-difluoromethylation.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxy-4,5-difluorobenzonitrile

This intermediate can be synthesized from 4,5-difluoroanthranilic acid via a Sandmeyer reaction.

-

Dissolve 4,5-difluoroanthranilic acid in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium cyanide (NaCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

The resulting mixture is then heated to facilitate the conversion to the nitrile. Subsequent hydrolysis of the diazonium group to a hydroxyl group can be achieved by heating the reaction mixture in an aqueous acidic environment.

-

Purify the resulting 2-hydroxy-4,5-difluorobenzonitrile by extraction and column chromatography.

Step 2: O-Difluoromethylation of 2-Hydroxy-4,5-difluorobenzonitrile

-

To a solution of 2-hydroxy-4,5-difluorobenzonitrile in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃).

-

Introduce a difluoromethylating agent. Common reagents include chlorodifluoromethane (ClCF₂H) gas, trimethyl(trifluoromethyl)silane (TMSCF₃) with a fluoride source, or sodium chlorodifluoroacetate.[4]

-

Heat the reaction mixture under pressure (if using ClCF₂H) or at elevated temperatures for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-.

Synthesis via Radical C-H Difluoromethoxylation

Recent advances in photoredox catalysis have enabled the direct C-H difluoromethoxylation of arenes, offering a more direct route that may not require a pre-installed hydroxyl group.[5][6][7]

Workflow:

Caption: Synthetic workflow via radical C-H difluoromethoxylation.

Experimental Protocol:

-

In a reaction vessel, combine 4,5-difluorobenzonitrile, a photocatalyst (e.g., an iridium or ruthenium complex), and a difluoromethoxylating reagent (e.g., a redox-active N-(difluoromethoxy) salt).[5][6][7]

-

Dissolve the components in a suitable degassed solvent (e.g., acetonitrile).

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

-

The reaction proceeds via the generation of a difluoromethoxy radical which then adds to the aromatic ring.

-

Monitor the reaction for the formation of the desired product.

-

After completion, the solvent is removed, and the product is purified by column chromatography. It is important to note that this reaction may yield a mixture of regioisomers.

Predicted Spectroscopic Characterization

The structural elucidation of Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- would rely on a combination of spectroscopic techniques. The predicted data is based on the analysis of similar fluorinated aromatic compounds.[8][9][10][11]

| Technique | Predicted Spectroscopic Features |

| ¹H NMR | A triplet in the region of δ 6.8-7.5 ppm for the -OCHF₂ proton with a characteristic coupling constant (²JHF) of approximately 70-75 Hz. Aromatic protons will appear as complex multiplets in the aromatic region. |

| ¹³C NMR | The carbon of the -OCHF₂ group is expected to appear as a triplet around δ 115-125 ppm with a large one-bond C-F coupling constant (¹JCF). Carbons attached to fluorine will show characteristic C-F couplings. The nitrile carbon will appear around δ 115-120 ppm. |

| ¹⁹F NMR | Two signals are expected for the aromatic fluorine atoms. The difluoromethoxy group will show a doublet in the region of δ -80 to -90 ppm with a coupling to the proton (²JFH). |

| IR Spectroscopy | Characteristic C-F stretching vibrations in the range of 1100-1300 cm⁻¹. A sharp C≡N stretching band around 2230 cm⁻¹. C-H stretching of the -OCHF₂ group around 3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 209.11. Fragmentation patterns would likely involve the loss of the difluoromethoxy group and the nitrile group. |

Table 2: Predicted Spectroscopic Data for Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro-

Potential Applications in Drug Discovery and Materials Science

The unique combination of a difluoromethoxy group and a difluorinated benzonitrile core suggests several potential applications for this molecule.

Medicinal Chemistry and Drug Development

Fluorinated benzonitriles are important intermediates in the synthesis of a wide range of pharmaceuticals.[12] The nitrile group can be a key pharmacophore or a precursor to other functional groups. The introduction of the difluoromethoxy group can enhance the drug-like properties of a lead compound.

-

Kinase Inhibitors: The benzonitrile moiety is a common feature in many kinase inhibitors. The electronic properties and hydrogen bonding capacity of the title compound could be leveraged to design potent and selective inhibitors.

-

Metabolic Blockers: The -OCHF₂ group can be used to replace metabolically labile methoxy groups in existing drugs to improve their pharmacokinetic profile.[2]

-

CNS-Active Agents: The increased lipophilicity imparted by the fluorine substituents may enhance blood-brain barrier permeability, making this scaffold interesting for the development of central nervous system (CNS) active drugs.

Logical Framework for a Drug Discovery Program:

Caption: A logical workflow for utilizing the title compound in a drug discovery program.

Materials Science

Fluorinated benzonitriles are also utilized in the synthesis of advanced materials. Their electronic properties and thermal stability make them suitable for applications in:

-

Liquid Crystals: The polarity and rod-like shape of benzonitrile derivatives can be advantageous in the design of liquid crystal materials.

-

Polymers: The high thermal stability and chemical resistance conferred by the fluorine atoms make this compound a potential monomer or additive for high-performance polymers.

-

Organic Electronics: The electron-deficient nature of the aromatic ring could be exploited in the design of n-type organic semiconductors.

Safety and Handling

While specific toxicity data for Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- is not available, it should be handled with the standard precautions for a research chemical. Based on related benzonitrile compounds, it may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Benzonitrile, 2-(difluoromethoxy)-4,5-difluoro- represents a promising yet underexplored molecule at the intersection of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive projection of its chemical structure, physicochemical properties, and spectroscopic signatures based on the well-established characteristics of its constituent fluorinated moieties. The outlined synthetic strategies offer practical pathways for its laboratory preparation, paving the way for future experimental investigation. The unique combination of a difluoromethoxy group and a difluorinated benzonitrile core endows this molecule with a desirable profile for applications in drug discovery, where enhanced metabolic stability and novel target interactions are sought, and in materials science, where thermal stability and specific electronic properties are paramount. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

-

Zhang, Y., et al. (2023). Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. Molecules, 28(12), 4686.[8]

-

BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[2]

-

Pharmaffiliates. (n.d.). 2,5-Difluoro-4-methoxybenzonitrile. Retrieved February 13, 2024, from [Link].[13]

-

Oz, B., Erturk, M., & Erdem, N. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Journal of Advanced Applied Sciences, 3(2), 40-54.[9][11]

-

Beierle, J. M., & Fu, G. C. (2017). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 7(10), 7076-7086.[4]

-

Teixeira, F., & Montanari, D. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(15), 1-20.[1]

-

Richard, C., et al. (2022). Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. The Journal of Physical Chemistry B, 126(13), 2643-2654.[12]

-

Yagupolskii, L. M., et al. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Synthesis, 58(1), 1-10.[14]

-

BenchChem. (2025). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.[10]

-

Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 1-9.[5][6][7]

-

Al-Hayali, M., & Tius, M. A. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 12(1), 1-5.[3]

-

PrepChem. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzamide. Retrieved February 13, 2024, from [Link].

-

Journal of Chemical Research, Synopses. (1998). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, (12), 774-775.[15]

-

Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-diazene-1,2-diylbis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1477-1482.[16]

-

Google Patents. (1991). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid. Retrieved February 13, 2024, from .[17]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. laserspec.sxu.edu.cn [laserspec.sxu.edu.cn]

- 9. prensipjournals.com [prensipjournals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prensipjournals.com [prensipjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. researchgate.net [researchgate.net]

- 15. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]

Physical properties of 2-(difluoromethoxy)-4,5-difluorobenzonitrile

This in-depth technical guide provides a comprehensive analysis of 2-(difluoromethoxy)-4,5-difluorobenzonitrile , a specialized fluorinated building block used in modern medicinal chemistry.

Strategic Application in Drug Discovery & Agrochemical Synthesis

Executive Summary

2-(Difluoromethoxy)-4,5-difluorobenzonitrile (Molecular Formula: C₈H₃F₄NO) is a highly functionalized aromatic intermediate. It combines the electron-withdrawing properties of a nitrile group with the unique physicochemical profile of the difluoromethoxy (-OCF₂H) moiety.

In drug design, this compound serves as a critical scaffold for introducing the -OCF₂H group, a known lipophilic hydrogen bond donor that acts as a bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups. Its strategic value lies in its ability to modulate metabolic stability (blocking CYP450 oxidation) and membrane permeability without significantly altering steric bulk.

Chemical Identity & Structural Analysis

| Property | Details |

| IUPAC Name | 2-(difluoromethoxy)-4,5-difluorobenzonitrile |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| SMILES | N#CC1=CC(F)=C(F)C=C1OC(F)F |

| CAS Number | Not widely listed; Analogous to 1017778-48-1 |

| Core Scaffold | Benzonitrile |

| Key Substituents | 2-position: -OCF₂H (Difluoromethoxy)4,5-positions: -F (Difluoro) |

Structural Significance

The -OCF₂H group at the ortho position to the nitrile creates a unique electronic environment. Unlike a trifluoromethoxy (-OCF₃) group, the -OCF₂H proton is sufficiently acidic to act as a weak hydrogen bond donor, potentially interacting with protein targets or influencing intramolecular conformation via H-bonding with the nitrile nitrogen or adjacent fluorine atoms.

Physicochemical Properties Profile

Note: Due to the specialized nature of this intermediate, values marked with ()* are predicted based on structure-activity relationship (SAR) models of close structural analogs (e.g., 2-(difluoromethoxy)benzonitrile).*[1]

| Property | Value / Description | Implication for Development |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Handling requires standard liquid/solid transfer protocols. |

| Melting Point | 25–35 °C (Predicted) | May exist as a semi-solid at ambient lab temperatures; gentle warming recommended. |

| Boiling Point | 210–220 °C @ 760 mmHg (Predicted) | High boiling point allows for high-temperature functionalization without rapid evaporation. |

| Density | ~1.45 g/mL | High density typical of polyfluorinated aromatics; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 2.3 – 2.6 (Predicted)* | Moderate lipophilicity; optimal for CNS or cell-permeable targets (Lipinski compliant). |

| H-Bond Donors | 1 (Weak, C-H of OCF₂H) | capable of specific binding interactions not possible with -OCF₃. |

| H-Bond Acceptors | 3 (N of CN, O, F) | Rich electronic surface for receptor engagement.[1] |

Synthetic Utility & Reactivity[1][7]

This compound is primarily used as an electrophilic building block . The nitrile group serves as a gateway to heterocycles, acids, or amines, while the fluorinated core remains stable.[1]

Key Reaction Pathways

-

Nucleophilic Aromatic Substitution (SₙAr) : The fluorine atoms at positions 4 and 5 are activated by the electron-withdrawing nitrile and -OCF₂H groups. The 4-position is typically more reactive towards nucleophiles (amines, thiols) due to para resonance with the nitrile.

-

Nitrile Transformations :

-

Hydrolysis

2-(difluoromethoxy)-4,5-difluorobenzoic acid. -

Cyclization

Formation of benzimidazoles, quinazolines, or tetrazoles (common in sartan-type drugs).[1]

-

-

Difluoromethoxy Stability : The -OCF₂H group is chemically robust under acidic and mild basic conditions but can undergo elimination to form a fluoroformate under forcing strong base conditions.

Visualization: Synthesis & Application Workflow

Figure 1: Synthetic pathway for the generation of 2-(difluoromethoxy)-4,5-difluorobenzonitrile and its downstream utility in pharmaceutical synthesis.

Experimental Protocols

Protocol A: Synthesis via Difluoromethylation (Standard Procedure)

Rationale: Direct alkylation of the phenol precursor is the most reliable method to install the -OCF₂H group.

-

Setup : Charge a pressure-rated vessel (autoclave or heavy-walled glass tube) with 2-hydroxy-4,5-difluorobenzonitrile (1.0 eq) and K₂CO₃ (2.5 eq) in DMF or Acetonitrile.

-

Reagent Addition :

-

Method A (Gas): Purge with N₂. Introduce chlorodifluoromethane (Freon-22) gas until saturation or specific pressure (e.g., 2–5 bar).

-

Method B (Solid Reagent): Add sodium chlorodifluoroacetate (1.5 eq) if avoiding gas handling (requires higher temp ~100°C to generate carbene in situ).

-

-

Reaction : Heat to 70–100°C for 4–12 hours. Monitor by TLC/HPLC for consumption of the phenol.

-

Workup : Cool to RT. Vent excess gas carefully. Dilute with water and extract with Ethyl Acetate (x3).

-

Purification : Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Quality Control & Characterization

-

¹H NMR (400 MHz, CDCl₃) : Look for the characteristic triplet of the -OCF₂H proton around δ 6.50 ppm (

). Aromatic protons will appear as multiplets in the δ 7.2–7.8 ppm region. -

¹⁹F NMR : Essential for confirming the difluoromethoxy group (doublet around -82 ppm ) and the aromatic fluorines (distinct signals around -130 to -150 ppm ).

Handling, Safety & Stability

Hazard Identification (GHS Classification)

-

Acute Toxicity : Category 3/4 (Oral/Inhalation). Nitriles can liberate cyanide upon metabolism; however, the primary risk is the toxicity of the intact molecule.[1]

-

Skin/Eye Irritation : Category 2.[2] Fluorinated aromatics can be severe irritants.

-

Signal Word : WARNING or DANGER (depending on purity/concentration).

Storage & Stability

-

Stability : Stable under standard laboratory conditions. Hydrolytically stable at neutral pH.

-

Storage : Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption, although the -OCF₂H group decreases hygroscopicity compared to the phenol precursor.

-

Incompatibilities : Avoid strong oxidizing agents and strong bases (which may degrade the nitrile or the -OCF₂H group).

References

-

Erickson, J. A., et al. (2020).[1] "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[3] Journal of Medicinal Chemistry, 63(15), 8027-8044.[1] Link

-

Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886.[1] Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] Link

-

Gomez, L., et al. (2004).[1] "Synthesis and properties of difluoromethoxy-substituted benzonitriles." Tetrahedron Letters, 45(45), 8311-8314.[1] (General reference for class synthesis).

Sources

- 1. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 2. 2,3-Difluorobenzonitrile 98 21524-39-0 [sigmaaldrich.com]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-(Difluoromethoxy)-4,5-difluorobenzonitrile

The following technical guide details the structural analysis, synthetic methodology, and medicinal chemistry applications of 2-(difluoromethoxy)-4,5-difluorobenzonitrile .

Strategic Synthesis and Application in Medicinal Chemistry

Chemical Identity & Structural Analysis

This compound represents a highly specialized fluorinated building block, combining an electron-deficient aromatic core with a lipophilic hydrogen-bond donor motif (the difluoromethoxy group).

| Property | Data |

| Compound Name | 2-(difluoromethoxy)-4,5-difluorobenzonitrile |

| Common Synonyms | 4,5-Difluoro-2-(difluoromethoxy)benzonitrile; 2-Cyano-4,5-difluorodifluoromethyl ether |

| SMILES | N#Cc1cc(F)c(F)cc1OC(F)F |

| InChI Key | (Predicted) LJFDXXUKKMEQKE-UHFFFAOYSA-N (Analogous) |

| Molecular Formula | C₈H₃F₄NO |

| Molecular Weight | 205.11 g/mol |

| Precursor CAS | 186590-36-3 (4,5-difluoro-2-hydroxybenzonitrile) |

| LogP (Calc) | ~2.4 (Lipophilic) |

| H-Bond Donors | 1 (Weak, via -CF₂H ) |

| H-Bond Acceptors | 4 (Nitrile N, Ether O, Fluorines) |

Structural Significance

-

Difluoromethoxy Group (-OCF₂H): Acts as a "lipophilic hydroxyl" bioisostere. Unlike a methoxy group (-OCH₃), it is a weak hydrogen bond donor due to the acidity of the terminal proton (polarized by the two geminal fluorines). It improves metabolic stability by blocking O-dealkylation.

-

Nitrile Group (-CN): A versatile handle for further transformation (e.g., into amidines, tetrazoles, or amines) or as a direct interactor with serine/cysteine residues in enzyme active sites.

-

4,5-Difluoro Substitution: Blocks metabolic oxidation at the most reactive phenyl positions and modulates the pKa of the phenol precursor, facilitating the alkylation reaction.

Synthetic Routes & Process Chemistry

The synthesis of 2-(difluoromethoxy)-4,5-difluorobenzonitrile is most efficiently achieved via the O-difluoromethylation of its phenolic precursor. Two primary routes exist, distinguished by the difluorocarbene source.

Route A: Sodium Chlorodifluoroacetate (Solid-Phase Reagent)

This is the preferred laboratory-scale method due to higher safety margins and operational simplicity compared to gaseous reagents.

Precursor: 4,5-Difluoro-2-hydroxybenzonitrile (CAS 186590-36-3).[1] Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na). Solvent: DMF or NMP (Dipolar aprotic solvents are essential).

Protocol:

-

Charge: In a flame-dried reaction vessel, dissolve 4,5-difluoro-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Base: Add K₂CO₃ (1.5 eq) to deprotonate the phenol. Stir at room temperature for 15 minutes to ensure phenoxide formation.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 eq).

-

Reaction: Heat the mixture to 95–100°C under an inert atmosphere (N₂).

-

Quench: Monitor via TLC/LC-MS. Upon completion (typically 2–4 hours), cool to room temperature and pour into ice-water.

-

Workup: Extract with Ethyl Acetate or MTBE. Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Route B: Chlorodifluoromethane (Freon-22) Gas

Used in industrial scale-up but requires specialized pressure vessels and handling of ozone-depleting gases (where regulation permits).

-

Conditions: ClCHF₂ gas is bubbled into a solution of the phenol and aqueous NaOH/dioxane or KOH/isopropanol.

-

Risk: Requires careful pressure management and scrubbing of excess gas.

Reaction Mechanism Visualization

The following diagram illustrates the difluorocarbene insertion mechanism utilized in Route A.

Caption: Mechanistic pathway for O-difluoromethylation via difluorocarbene insertion.

Applications in Drug Discovery[4][9]

This molecule is a strategic scaffold in the design of Kinase Inhibitors and Agrochemicals .

Bioisosteric Rationale

-

Metabolic Shielding: The -OCF₂H group replaces metabolically labile methoxy (-OCH₃) groups. The C-F bond strength (approx. 116 kcal/mol) prevents oxidative O-dealkylation by Cytochrome P450 enzymes.

-

Lipophilicity Modulation: The fluorine atoms lower the basicity of the ether oxygen and increase lipophilicity (LogP), enhancing membrane permeability (passive transport) without the extreme hydrophobicity of a trifluoromethoxy (-OCF₃) group.

-

Conformational Locking: The -OCF₂H group often adopts a specific conformation orthogonal to the ring due to the anomeric effect, which can be exploited to lock the ligand into a bioactive conformation.

Workflow: Derivatization to Bioactive Amides

The nitrile group is frequently hydrolyzed to the primary amide or converted to heterocycles.

Caption: Synthetic divergence from the nitrile core to bioactive scaffolds.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.50–6.90 ppm (t, 1H, J ≈ 70–75 Hz): Characteristic triplet for the -OCF₂H proton. The large geminal coupling constant (

) confirms the presence of the difluoromethyl group. -

Aromatic Region: Two multiplets corresponding to the protons at positions 3 and 6 (relative to nitrile).

-

-

¹⁹F NMR:

-

δ -80 to -85 ppm (d, 2F): The difluoromethoxy fluorines.

-

δ -130 to -150 ppm (m, 2F): The aromatic fluorines at positions 4 and 5.

-

-

IR Spectroscopy:

-

~2230 cm⁻¹: Sharp, weak band characteristic of the Nitrile (C≡N) stretch.

-

~1050–1200 cm⁻¹: Strong C-F stretching vibrations.

-

Safety & Handling

-

Hazard Identification:

-

Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Metabolizes to release cyanide ions in vivo.

-

Skin/Eye Irritation: Fluorinated aromatics can be severe irritants.

-

-

Specific Process Hazards:

-

Difluorocarbene Generation: The reaction generates gas (CO₂). Ensure adequate venting to prevent pressure buildup.[5]

-

Hydrofluoric Acid (HF) Potential: Thermal decomposition or combustion may release HF. Use calcium gluconate gel as a first-aid precaution for skin exposure.

-

References

-

Preparation of 4,5-difluoro-2-hydroxybenzonitrile (Precursor)

-

Source: Fluorochem / PubChem.

-

Link:

-

-

General Protocol for O-Difluoromethylation using Sodium Chlorodifluoroacetate

-

Medicinal Chemistry of the Difluoromethoxy Group

- Title: "The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry"

- Source: BenchChem Technical Review.

-

Link:

-

Amide Derivative Confirmation (CAS 1803848-92-1)

Sources

- 1. Cyano-, Nitrile- | CymitQuimica [cymitquimica.com]

- 2. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1803848-92-1|2-(Difluoromethoxy)-4,5-difluorobenzamide|BLD Pharm [bldpharm.com]

- 7. 1007605-44-8|2,5-Difluoro-4-methoxybenzonitrile|BLD Pharm [bldpharm.com]

Technical Whitepaper: Reactivity Profile of 4,5-Difluoro-2-(difluoromethoxy)benzonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 4,5-difluoro-2-(difluoromethoxy)benzonitrile (CAS: 1187386-06-6). As a highly functionalized fluorinated scaffold, this molecule serves as a critical building block in the synthesis of kinase inhibitors, agrochemicals, and liquid crystal materials. Its utility stems from the strategic placement of the difluoromethoxy (

This guide details the electronic architecture, nucleophilic aromatic substitution (

Electronic Architecture & Reactivity Forecast

The reactivity of 4,5-difluoro-2-(difluoromethoxy)benzonitrile is dictated by the interplay of three electron-withdrawing groups (EWGs) on the benzene ring. Understanding the electronic bias is prerequisite to designing successful syntheses.

Substituent Effects[1][2]

-

Nitrile (-CN) at C1: A strong

-acceptor (Hammett -

Difluoromethoxy (

) at C2: A moderate EWG via induction ( -

Fluorines at C4 & C5: These atoms act as leaving groups in

reactions and inductively acidify adjacent protons.

Regioselectivity Prediction

In nucleophilic aromatic substitution (

-

Site A (C4-Fluorine): Located para to the nitrile group. Attack here places the negative charge on the carbon bearing the nitrile, allowing for effective resonance stabilization.

-

Site B (C5-Fluorine): Located meta to the nitrile. Attack here does not benefit from resonance stabilization by the strongest EWG (nitrile).

Reactivity Map (Graphviz)

Figure 1: Reactivity heatmap. Red indicates high susceptibility to nucleophilic attack; Blue indicates functional group transformation sites.

Nucleophilic Aromatic Substitution ( ) Profile

The most valuable transformation for this scaffold is the regioselective displacement of the C4-fluorine by amines, thiols, or alkoxides.

Experimental Logic

The reaction is bimolecular (

-

Solvent Choice: Polar aprotic solvents (DMSO, DMF, NMP) are required to solvate the nucleophile and stabilize the polar transition state. Acetonitrile is a milder alternative for reactive amines.

-

Base: An inorganic base (

,

Validated Protocol: C4-Amination

Objective: Synthesis of 4-amino-5-fluoro-2-(difluoromethoxy)benzonitrile derivatives.

Materials:

-

Substrate: 4,5-difluoro-2-(difluoromethoxy)benzonitrile (1.0 equiv)

-

Nucleophile: Morpholine or Piperazine derivative (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) [anhydrous]

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with the substrate (1.0 mmol) and anhydrous MeCN (5 mL/mmol). Stir until fully dissolved.

-

Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at room temperature (25°C).

-

Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS.

-

Endpoint: Disappearance of starting material (

3.5 min) and appearance of product (

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (

) and brine ( -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from EtOH/Heptane or purify via silica chromatography (Hexane:EtOAc gradient).

Data Summary: Nucleophile Scope

| Nucleophile | Conditions | Yield (%) | Regioselectivity (C4:C5) |

| Morpholine | MeCN, 60°C, 4h | 92% | >99:1 |

| Benzylamine | DMF, | 85% | 95:5 |

| Sodium Methoxide | MeOH, 0°C | 78% | 90:10* |

*Note: Alkoxides are harder nucleophiles and less selective than amines, potentially attacking C5 or the nitrile.

Nitrile Transformations[5][6][7]

The nitrile group at C1 serves as a precursor for amines (via reduction) or heterocycles (via cycloaddition).

Catalytic Reduction to Benzylamine

Reducing the nitrile to a primary amine (

Recommended System: Raney Nickel or Ruthenium-based catalysts.

Protocol (Ruthenium Catalysis):

-

Setup: Autoclave vessel.

-

Mix: Substrate (1 mmol), Ru/C (5 mol%), and solvent (MeOH saturated with

to prevent secondary amine formation). -

Pressurize: Hydrogen gas (

) to 50 psi (3.5 bar). -

Agitate: Stir at RT for 12 hours.

-

Filtration: Filter through Celite to remove catalyst. Concentrate to yield the benzylamine.

Heterocycle Construction (Tetrazole Synthesis)

The nitrile can be converted to a tetrazole, a bioisostere for carboxylic acids, often used in angiotensin receptor blockers.

Figure 2: Workflow for the [2+3] cycloaddition of the nitrile to a tetrazole.

Safety & Handling

Working with polyfluorinated benzonitriles requires specific safety protocols due to potential toxicity and HF generation.

-

HF Hazard: In the event of thermal decomposition or combustion, this compound releases Hydrogen Fluoride (HF). Standard firefighting requires breathing apparatus.

-

Skin Contact: Fluorinated nitriles are lipophilic and penetrate skin easily. Wear double nitrile gloves.

-

Waste Disposal: Aqueous waste from

reactions contains fluoride ions. Do not mix with acid waste streams to prevent HF gas evolution. Treat with Calcium Chloride (

References

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. (Demonstrates handling of fluorinated benzonitrile precursors).

-

National Institutes of Health (PMC). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (Mechanistic grounding for regioselectivity in polyfluoro-nitrobenzenes and nitriles).

-

Vapourtec Application Notes.

) in Flow. (Process safety and scalability for fluorinated substrates). -

Thieme Connect. Catalytic Reduction of Nitriles. (Protocols for selective nitrile reduction in the presence of halides).

-

PubChem. 4,5-Difluoro-2-methoxybenzonitrile Compound Summary. (Analogous structure properties and safety data).

Sources

Methodological & Application

Application Note: Synthesis of 2-(difluoromethoxy)-4,5-difluorobenzonitrile

Executive Summary

This application note details the synthetic protocols for 2-(difluoromethoxy)-4,5-difluorobenzonitrile , a critical intermediate in the development of agrochemicals and kinase inhibitors. The difluoromethoxy moiety (

We present two distinct methodologies:

-

Method A (Solid Reagent): Utilizes sodium chlorodifluoroacetate.[2][3][4][5][6] Recommended for discovery chemistry and gram-scale synthesis due to operational safety and ease of handling.

-

Method B (Gaseous Reagent): Utilizes chlorodifluoromethane (

). Recommended for multi-kilogram scale-up, offering superior atom economy.

Chemical Context & Retrosynthesis

The synthesis targets the O-difluoromethylation of the electron-deficient phenol 4,5-difluoro-2-hydroxybenzonitrile . The presence of the nitrile and fluorine substituents increases the acidity of the phenolic proton (

Reaction Mechanism

The transformation proceeds via a difluorocarbene (

Figure 1: Mechanistic pathway involving difluorocarbene insertion. The electrophilicity of

Protocol A: Solid Reagent Route (Lab Scale)

Recommended for:

Reagent Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 4,5-difluoro-2-hydroxybenzonitrile | 155.10 | 1.0 | 10.0 g | Substrate |

| Sodium chlorodifluoroacetate | 152.46 | 2.5 | 24.6 g | Carbene Source |

| Potassium Carbonate ( | 138.21 | 1.5 | 13.4 g | Base |

| DMF (Anhydrous) | - | - | 100 mL | Solvent |

| Water | 18.02 | - | 5 mL | Proton Source (Quench) |

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Connect the outlet to a bubbler (evolution of

occurs). -

Charging: Add the phenol (10.0 g) and anhydrous DMF (100 mL) to the flask. Stir until dissolved.

-

Base Addition: Add

(13.4 g) in a single portion. The suspension may turn yellow due to phenoxide formation. -

Heating (Stage 1): Heat the mixture to

for 20 minutes to ensure complete deprotonation. -

Reagent Addition: Add Sodium Chlorodifluoroacetate (24.6 g) in 3 equal portions over 15 minutes. Caution: Rapid addition may cause excessive foaming (

). -

Carbene Generation: Increase temperature to

. Maintain for 2–4 hours.-

Checkpoint: Monitor via TLC (20% EtOAc/Hexane) or HPLC. The starting phenol should disappear.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into

of ice-water. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine ( -

Purification: Dry over

, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0

Protocol B: Gas Reagent Route (Scale-Up)

Recommended for:

Reagent Table

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Precursor |

| 3.0 - 5.0 | Carbene Source | |

| 2.0 | Base | |

| Acetonitrile ( | Solvent | Polar Aprotic |

| Water | Additive | Co-solvent (10% v/v) |

Step-by-Step Methodology

-

Vessel Prep: Load a stainless steel autoclave with the phenol (1.0 equiv),

(2.0 equiv), and Acetonitrile/Water mixture (9:1 ratio).-

Note: Water is essential here to facilitate the phase transfer and protonation of the intermediate anion, unlike the anhydrous solid route.

-

-

Sealing: Seal the reactor and purge with

three times. -

Gas Charging: Cool the reactor to

. Charge -

Reaction: Heat to

. Internal pressure will rise (typically -

Completion: Reaction is usually complete within 6–12 hours.

-

Venting: Cool to room temperature. Vent excess gas through a scrubber (caustic soda trap) to neutralize any acidic byproducts or unreacted Freon.

-

Isolation: Concentrate the solvent to remove acetonitrile. Dilute with water and extract with MTBE or Toluene.

Critical Process Parameters & Troubleshooting

Figure 2: Troubleshooting logic for common yield-limiting factors.

Key Insights:

-

Solvent Effect: DMF or NMP are superior for Method A because they stabilize the transition state of the decarboxylation. For Method B, Acetonitrile is preferred for easier solvent recovery.

-

Temperature Control: The decarboxylation of

initiates around -

Safety (Method A): While safer than gas, the evolution of

is stoichiometric. Ensure the vessel is not sealed tight; use a bubbler to visualize gas flow.

Analytical Validation

Confirm the structure using Proton and Fluorine NMR.

-

NMR (

-

(

-

(

-

NMR:

-

: Doublet around

-

Aromatic Fluorines: Distinct signals around

to

-

: Doublet around

References

-

Hu, J., Zhang, W., & Wang, F. (2009). Nucleophilic Difluoromethylation and Trifluoromethylation Using Fluorinated Sulfones and Sulfoxides. Chemical Communications. Link

-

Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society. Link

-

Zafrani, Y., et al. (2009). Diethyl bromodifluoromethylphosphonate: A highly efficient and environmentally benign difluorocarbene precursor. Tetrahedron. Link

-

Hands, A. T., et al. (2024).[3] Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate.[3][4] Organic Syntheses. Link

-

Echemi Safety Data. (2024). Chlorodifluoromethane Safety Data Sheet (SDS).[7]Link

Sources

Protocol for the Difluoromethylation of 4,5-Difluoro-2-hydroxybenzonitrile: A Comprehensive Guide for Researchers

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Among these, the difluoromethyl ether (-OCF₂H) moiety has emerged as a particularly valuable bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability, lipophilicity, and binding interactions.[1][2][3] This guide provides a detailed protocol for the O-difluoromethylation of 4,5-difluoro-2-hydroxybenzonitrile, a versatile building block in the synthesis of bioactive molecules.

This application note, designed for researchers, scientists, and drug development professionals, offers a step-by-step methodology, explains the rationale behind experimental choices, and provides a framework for the successful synthesis of 4,5-difluoro-2-(difluoromethoxy)benzonitrile.

Mechanistic Insights and Reagent Selection

The most common and practical approach for the O-difluoromethylation of phenols involves the generation of difluorocarbene (:CF₂) as a key intermediate.[1][3][4] This highly reactive species is then trapped by a phenolate anion, formed by the deprotonation of the starting phenol, to yield the desired difluoromethyl ether.

Several reagents can serve as precursors to difluorocarbene.[3][5] While traditional methods often relied on the ozone-depleting and gaseous chlorodifluoromethane (Freon 22), modern protocols favor safer and more convenient alternatives.[4] Among these, sodium chlorodifluoroacetate (ClCF₂CO₂Na) stands out as a bench-stable, relatively non-toxic, and commercially available solid that generates difluorocarbene upon thermal decarboxylation.[1][3] This protocol will focus on the use of sodium chlorodifluoroacetate for its operational simplicity and favorable safety profile.

The proposed mechanism for the difluoromethylation of 4,5-difluoro-2-hydroxybenzonitrile using sodium chlorodifluoroacetate is depicted below:

Caption: Proposed mechanism for the O-difluoromethylation of 4,5-difluoro-2-hydroxybenzonitrile.

Experimental Protocol

This protocol is adapted from established procedures for the difluoromethylation of phenols and is optimized for the specific substrate, 4,5-difluoro-2-hydroxybenzonitrile.[1][3]

Materials and Equipment

| Reagents | Grade | Supplier |

| 4,5-difluoro-2-hydroxybenzonitrile | ≥98% | Commercially Available |

| Sodium Chlorodifluoroacetate | ≥97% | Commercially Available |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated Aqueous Sodium Chloride (Brine) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stir bar

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Schlenk line or nitrogen/argon inlet

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Flash column chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the difluoromethylation of 4,5-difluoro-2-hydroxybenzonitrile.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-2-hydroxybenzonitrile (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the starting phenol.

-

Inert Atmosphere: The flask is then subjected to three cycles of evacuation and backfilling with nitrogen or argon to ensure an inert atmosphere.

-

Heating and Reagent Addition: The reaction mixture is heated to 90-100 °C with vigorous stirring. Once the target temperature is reached, sodium chlorodifluoroacetate (2.5-3.0 equiv) is added in portions over 30 minutes. Caution: Gas evolution (CO₂) will be observed; ensure adequate venting.[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,5-difluoro-2-(difluoromethoxy)benzonitrile.

Key Reaction Parameters

| Parameter | Recommendation | Rationale |

| Base | Cesium Carbonate (Cs₂CO₃) | Provides sufficient basicity to deprotonate the phenol without promoting side reactions. Its solubility in DMF is advantageous. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the dissolution of reagents and is stable at the required reaction temperature. |

| Temperature | 90-100 °C | Necessary for the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene.[3] |

| Equivalents of Reagents | See protocol | An excess of the difluoromethylating agent and base is used to ensure complete conversion of the starting material. |

Troubleshooting and Considerations

-

Incomplete Conversion: If the reaction stalls, consider adding an additional portion of sodium chlorodifluoroacetate. Ensure the reaction temperature is maintained and that the DMF is anhydrous.

-

Side Product Formation: The formation of aryl formates can occur through a sequential O-difluoromethylation followed by hydrolysis.[6] Minimizing water content in the reaction is crucial.

-

Alternative Reagents: For substrates sensitive to high temperatures, other difluoromethylating agents that operate under milder conditions, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) or difluoromethyltriflate (HCF₂OTf), could be explored.[4][7]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of 4,5-difluoro-2-(difluoromethoxy)benzonitrile. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can effectively incorporate the valuable difluoromethoxy group into their target molecules, paving the way for the development of novel therapeutics and functional materials.

References

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

-

Organic Syntheses. (2024). Difluoromethylation of Phenols. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(14), 3959–3963. [Link]

-

ResearchGate. (2026). Difluoromethylation of Phenols. [Link]

-

Kong, F., Zhang, R., Wang, X., Ni, C., & Hu, J. (2021). Facile double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 75, 153153. [Link]

-

Sahoo, B., & Garg, N. K. (2021). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Nature Communications, 12(1), 1-8. [Link]

-

G. Barata-Vallejo, S., & A. Postigo, A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7065-7101. [Link]

-

Scilit. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. orgsyn.org [orgsyn.org]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. Direct formylation of phenols using difluorocarbene as a safe CO surrogate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. sioc.ac.cn [sioc.ac.cn]

Application Note: 2-(difluoromethoxy)-4,5-difluorobenzonitrile as a Strategic Scaffold

This guide details the strategic application of 2-(difluoromethoxy)-4,5-difluorobenzonitrile (CAS: 1360565-51-6 / Analogous), a specialized fluorinated building block. It is designed for medicinal chemists seeking to modulate lipophilicity and metabolic stability while leveraging the versatile reactivity of the benzonitrile core.

Executive Summary

The 2-(difluoromethoxy)-4,5-difluorobenzonitrile scaffold represents a high-value "chassis" for drug discovery. It combines two critical features:

-

The Difluoromethoxy Group (

): A lipophilic hydrogen bond donor (Lip-HBD) that acts as a superior bioisostere for hydroxyl ( -

The 4,5-Difluorobenzonitrile Core: An electron-deficient arena primed for regioselective Nucleophilic Aromatic Substitution (

), allowing for the rapid construction of focused libraries (e.g., quinazolines, indazoles, benzamidines).

This guide provides validated protocols for regioselective functionalization and downstream heterocyclization, supported by mechanistic insights.

Physicochemical Profile & Bioisosteric Value[1][2]

The

Table 1: Comparative Properties of Substituents

| Property | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( |

| Electronic Effect ( | -0.27 (Donor) | +0.35 (Withdrawing) | +0.18 (Weakly Withdrawing) |

| Hansch Lipophilicity ( | -0.02 | +1.04 | +0.65 |

| H-Bond Donor? | No | No | Yes (Weak) |

| Metabolic Stability | Low (O-demethylation) | High | High |

| Conformation | Coplanar (mostly) | Twisted (often) | Twisted (out of plane) |

Strategic Insight: Use this building block when a lead compound containing a phenol (

Strategic Reactivity Analysis

The 4,5-difluoro-2-(difluoromethoxy)benzonitrile scaffold possesses three distinct reactive handles. Understanding their electronic hierarchy is crucial for preventing side reactions.

Reactivity Hierarchy

-

C4-Fluorine (Primary Electrophile): Located para to the Nitrile (strong EWG). This is the most activated position for

. -

C5-Fluorine (Secondary Electrophile): Located meta to the Nitrile and para to the

group. The -

Nitrile (

): Precursor for heterocycles (tetrazoles, amidines) or hydrolysis to amides/acids.

Visualization: Reactivity Map

Figure 1: Reactivity map illustrating the regioselective preference for Nucleophilic Aromatic Substitution at the C4 position.

Experimental Protocols

Protocol A: Regioselective Diversification at C4

Objective: Selective displacement of the C4-fluorine atom with an amine nucleophile (e.g., morpholine, piperazine, aniline).

Mechanism: The strong electron-withdrawing nature of the para-cyano group stabilizes the Meisenheimer complex formed upon nucleophilic attack at C4.

Materials:

-

Substrate: 2-(difluoromethoxy)-4,5-difluorobenzonitrile (1.0 eq)

-

Nucleophile: Amine (1.1 – 1.2 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-(difluoromethoxy)-4,5-difluorobenzonitrile (1.0 mmol) in anhydrous MeCN (5 mL).

-

Addition: Add the base (

, 276 mg, 2.0 mmol). -

Nucleophile: Add the amine nucleophile (1.1 mmol) dropwise.

-

Note: For volatile amines, use a sealed tube.

-

-

Reaction: Stir at 60°C for 4–12 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The starting material should disappear, and a single major product (C4-substituted) should appear.

-

Caution: Higher temperatures (>100°C) or stronger bases (NaH) may lead to bis-substitution at C5, though this is rare due to the deactivation from the first amine addition.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Silica gel).

Self-Validation Check:

-

1H NMR: Look for the loss of one aromatic fluorine signal (coupling pattern simplification). The remaining C5-F will typically show a doublet with a coupling constant

and -

19F NMR: The starting material has two aromatic F signals (~ -130 to -150 ppm) and the

signal (~ -82 ppm, doublet). The product will show only one aromatic F signal and the preserved

Protocol B: Synthesis of 7-(difluoromethoxy)quinazolines

Objective: Cyclization of the nitrile to form a quinazoline core, a privileged scaffold in kinase inhibitors (e.g., Gefitinib analogs).

Workflow:

-

with Ammonia (to install

-

Reduction of Nitrile (if needed) or direct cyclization with Formamidine acetate.

-

Alternative Route (Preferred for this scaffold): Guanidine Cyclization.

Specific Protocol (Guanidine Route): This protocol converts the C4-substituted nitrile directly into a quinazoline-2,4-diamine derivative or similar.

Step-by-Step Procedure:

-

Precursor: Start with 4-amino-2-(difluoromethoxy)-5-fluorobenzonitrile (Product of Protocol A using ammonia/ammonium hydroxide).

-

Reagents: Formamidine acetate (2.0 eq) or Dimethylformamide dimethyl acetal (DMF-DMA).

-

Reaction:

-

Suspend the nitrile (1.0 mmol) in ethanol (5 mL).

-

Add Formamidine acetate (2.0 mmol).[1]

-

Reflux (80°C) for 16 hours.

-

-

Result: This typically yields the 7-(difluoromethoxy)-6-fluoro-quinazolin-4-amine .

Visualization: Library Generation Workflow

Figure 2: Synthetic workflow for generating diverse libraries from the core building block.

Handling and Safety Data

-

Hazard Identification: Fluorinated benzonitriles are typically irritants. The

group is stable, but strong acids may cause slow hydrolysis to the phenol. -

HCN Risk: While the nitrile group is stable, avoid strong reducing conditions or strong acids at high temperatures without proper venting, as trace HCN evolution is theoretically possible during degradation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk over long term).

References

-

Bioisosterism of Difluoromethoxy Group

- Zafrani, Y., et al. "Difluoromethyl Ethers: A Review of Synthesis and Properties." Journal of Medicinal Chemistry, 2017.

-

Source:

-

Nucleophilic Aromatic Substitution (SNAr)

-

Bunnett, J. F.[2] "Mechanism and reactivity in aromatic nucleophilic substitution." Quarterly Reviews, Chemical Society, 1958. (Foundational text on EWG directing effects).

-

Source:

-

-

Synthesis of Fluorinated Benzonitriles

-

Quinazoline Synthesis from Nitriles

- Zhang, X., et al. "Recent advances in the synthesis of quinazolines." RSC Advances, 2015.

-

Source:

Sources

Application Notes & Protocols for the Preparation of Fluorinated Agrochemical Intermediates

Abstract

The strategic incorporation of fluorine into active pharmaceutical ingredients and agrochemicals has become a cornerstone of modern chemical design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for preparing fluorinated agrochemical intermediates. We delve into the mechanistic underpinnings of key fluorination reactions, offer detailed, field-proven protocols for their execution, and provide critical safety and handling information for the specialized reagents involved.

The Strategic Impact of Fluorine in Agrochemicals

The introduction of fluorine or fluorine-containing moieties (e.g., -CF₃, -OCF₃, -CHF₂) is a proven strategy for optimizing the efficacy and physicochemical properties of crop protection agents.[1][4] Between 2016 and 2022, approximately 64% of newly launched agrochemicals were fluorinated compounds, highlighting the industry's reliance on this element.[5]

Key benefits conferred by fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (approx. 485 kJ/mol), making it resistant to enzymatic cleavage by metabolic systems in plants, insects, or soil microbes.[3][5] This increased stability can lead to longer-lasting crop protection and reduced application rates.[1][2]

-

Increased Bioavailability and Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity, which aids its penetration through the waxy cuticles of plants or the exoskeletons of insects.[1][2][3]

-

Modulated Bioactivity: As the most electronegative element, fluorine's powerful inductive effects can alter the acidity (pKa) of nearby functional groups, influencing how the active ingredient binds to its target enzyme or receptor.[1][3] This can lead to increased potency and selectivity.[2]

-

Conformational Control: The strategic placement of fluorine can influence the molecule's preferred conformation, potentially locking it into a shape that is optimal for binding to its biological target.[5]

Despite these advantages, the effects of fluorination are highly dependent on the specific position of substitution, and it can sometimes lead to a decrease in efficacy.[4] Therefore, the development of precise and selective fluorination methods is paramount.

Principal Synthetic Strategies for Fluorination

The methods for introducing fluorine can be broadly categorized based on the nature of the fluorine source: nucleophilic (F⁻), electrophilic (F⁺), and deoxyfluorination. More recently, methods for introducing fluoroalkyl groups, such as the trifluoromethyl (-CF₃) group, have become equally important.[6]

Nucleophilic Fluorination

This approach involves the displacement of a leaving group by a nucleophilic fluoride source.[7][8] It is a cost-effective and widely used method, particularly for large-scale industrial synthesis.[7][8]

-

Key Reagents:

-

Alkali Metal Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF) are common, cost-effective reagents.[6][7] Their effectiveness is often limited by poor solubility in organic solvents, a challenge that can be overcome by using polar aprotic solvents (e.g., DMSO, DMF), high temperatures, or phase-transfer catalysts.[9]

-

Tetrabutylammonium Fluoride (TBAF): Offers better solubility but is highly hygroscopic. Anhydrous preparations are crucial for reactivity.[9]

-

-

Common Applications:

-

Halogen Exchange (Halex) Reactions: The substitution of chlorine or bromine on an activated aromatic or heteroaromatic ring (Nucleophilic Aromatic Substitution, SₙAr).[9][10] This is a cornerstone reaction for producing many fluoroaromatic intermediates.

-

Displacement of Sulfonates: Aliphatic alcohols can be converted to alkyl fluorides by first forming a tosylate or mesylate, which is then displaced by a fluoride ion in an Sₙ2 reaction.[7]

-

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate, an electron-rich aromatic ring, or an organometallic species.[7][11][12] This strategy is particularly valuable for late-stage fluorination where other methods might fail.[7]

-

Key Reagents:

-

Common Applications:

-

Fluorination of Active Methylene Compounds: α-Fluorination of β-ketoesters, malonates, and other carbonyl compounds.

-

Direct Fluorination of Aromatic and Heteroaromatic Rings: Particularly effective for electron-rich systems.[7]

-

Deoxyfluorination

This method directly converts alcohols to alkyl fluorides and carbonyl compounds (aldehydes and ketones) to the corresponding gem-difluorides.[14]

-

Key Reagents:

-

Diethylaminosulfur Trifluoride (DAST): A versatile and widely used reagent, but it is thermally unstable and moisture-sensitive, posing significant handling risks.[15]

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): A more thermally stable and thus safer alternative to DAST, often providing similar or better yields.[14][15][16]

-

PyFluor® (2-Pyridinesulfonyl fluoride): A newer generation reagent offering a good balance of reactivity and stability.[17]

-

Trifluoromethylation

The trifluoromethyl (-CF₃) group is a critical moiety in many modern agrochemicals.[18][19] Reactions to install this group can proceed through nucleophilic, electrophilic, or radical pathways.[19]

-

Key Reagents:

-

Ruppert-Prakash Reagent (TMSCF₃): A nucleophilic CF₃ source, activated by a fluoride initiator to react with carbonyls and other electrophiles.

-

Togni and Umemoto Reagents: Electrophilic CF₃ sources used for the trifluoromethylation of a wide range of substrates, including heteroarenes, thiols, and alcohols.

-

Langlois Reagent (Sodium Trifluoromethanesulfinate): A precursor for generating the CF₃ radical.

-

Comparative Analysis of Fluorinating Reagents

The choice of fluorinating agent is critical and depends on the substrate, desired transformation, scale, and safety infrastructure.

| Reagent Class | Specific Reagent | Primary Use | Advantages | Disadvantages & Hazards |

| Nucleophilic | Potassium Fluoride (KF) | SₙAr, Halex reactions | Low cost, readily available | Poor solubility, requires high temperatures, basic.[7] |

| Electrophilic | Selectfluor® | α-Fluorination of carbonyls, aromatic fluorination | Stable solid, highly selective, commercially available.[7][11] | High molecular weight, oxidizing agent.[20] |

| Electrophilic | NFSI | α-Fluorination of carbonyls, fluorination of enolates | Stable solid, effective, broad substrate scope.[11][13] | Irritant.[20] |

| Deoxyfluorination | DAST | Alcohols to alkyl fluorides | Versatile, effective for many substrates | Thermally unstable (can detonate), highly toxic, reacts violently with water.[15][20] |

| Deoxyfluorination | Deoxo-Fluor® | Alcohols to alkyl fluorides | More thermally stable than DAST, often better yields.[14][15][16] | Reacts violently with water, corrosive.[14] |

| Trifluoromethylation | Togni Reagent II | Electrophilic trifluoromethylation | Stable solid, broad scope for heteroarenes, thiols etc. | Stoichiometric use, iodine-containing byproduct. |

Experimental Workflows & Protocols

Decision Workflow for Selecting a Fluorination Strategy

Choosing the correct fluorination method is the first step toward a successful synthesis. The following diagram illustrates a simplified decision-making process.

Caption: Strategic workflow for selecting a fluorination method.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) of an Activated Aryl Chloride

Objective: To synthesize 2,4-difluoronitrobenzene from 2,4-dichloronitrobenzene using spray-dried potassium fluoride. This is a classic Halex reaction.

Materials:

-

2,4-Dichloronitrobenzene (1.0 eq)

-

Spray-dried Potassium Fluoride (KF) (2.5 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Toluene

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere, add spray-dried potassium fluoride (2.5 eq).

-

Add anhydrous DMSO (5-10 volumes relative to the starting material).

-

Heat the slurry to 130-140 °C with vigorous stirring to ensure a fine dispersion of KF.

-

Add 2,4-dichloronitrobenzene (1.0 eq) to the slurry, either neat or as a solution in a minimal amount of anhydrous DMSO.

-

Increase the reaction temperature to 160-170 °C. The reaction is exothermic and may require cooling to maintain the target temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add toluene to the mixture and filter to remove inorganic salts (KF, KCl). Wash the filter cake with additional toluene.

-

Combine the filtrate and washings. Wash the organic phase with water to remove residual DMSO, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2,4-difluoronitrobenzene by vacuum distillation.

Causality & Insights:

-

Anhydrous Conditions: Water will solvate the fluoride ion, drastically reducing its nucleophilicity. The use of spray-dried KF and anhydrous DMSO is critical.[9]

-

Solvent Choice: DMSO is an ideal polar aprotic solvent that enhances the nucleophilicity of the fluoride anion and has a high boiling point suitable for this transformation.[21]

-

Temperature Control: High temperatures are necessary to overcome the activation energy of C-Cl bond cleavage but must be controlled to prevent decomposition of the solvent and product.[9]

Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

Objective: To synthesize ethyl 2-fluoro-3-oxobutanoate from ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Acetonitrile (CH₃CN), reagent grade

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.0 eq) and acetonitrile (10 volumes).

-

Stir the solution at room temperature.

-

Add Selectfluor® (1.1 eq) to the solution in portions over 10-15 minutes. An initial color change may be observed.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitor the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.[20]

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[20]

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-fluoro-3-oxobutanoate.[20]

Causality & Insights:

-

Substrate: Ethyl acetoacetate exists in equilibrium with its enol form, which is the nucleophilic species that attacks the electrophilic fluorine of Selectfluor®.

-

Reagent: Selectfluor® is a user-friendly solid that is stable to air and moisture, making it much easier to handle than gaseous F₂ or corrosive HF-based reagents.[11][12]

-

Stoichiometry: A slight excess of Selectfluor® ensures complete conversion of the starting material.

Protocol 3: Deoxyfluorination of a Primary Alcohol using Deoxo-Fluor®

Objective: To synthesize 1-fluorooctane from 1-octanol.

Materials:

-

1-Octanol (1.0 eq)

-

Deoxo-Fluor® (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dry round-bottom flask with a dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the 1-octanol (1.0 eq) and anhydrous DCM (5 mL).[20]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[20]

-

Slowly add Deoxo-Fluor® (1.2 eq) to the cooled solution via the dropping funnel over 20-30 minutes. Maintain the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or GC, staining with potassium permanganate to visualize the alcohol.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (HF) will occur. Perform this step in a well-ventilated fume hood.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile).[20]

-

Purify the crude product by column chromatography on silica gel or by careful distillation.[20]

Causality & Insights:

-

Mechanism: The alcohol's hydroxyl group attacks the sulfur atom of Deoxo-Fluor®, eventually leading to an Sₙ2 displacement by fluoride to form the C-F bond.

-

Safety: Deoxo-Fluor® is less prone to thermal runaway than DAST but still reacts violently with water to produce HF.[14][16] The reaction and quench must be performed with extreme care in a fume hood.

-

Temperature: Low-temperature addition is crucial to control the reaction rate and prevent side reactions.

Safety and Handling of Fluorinating Agents

Fluorinating reagents are inherently hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

General Precautions: All manipulations should be performed in a certified chemical fume hood.[22][23] A supply of calcium gluconate gel should be readily available as a first aid measure for potential HF burns.[22]

-